molecular formula C13H22N2O3 B2978884 Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate CAS No. 2177266-32-7

Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate

Cat. No.: B2978884
CAS No.: 2177266-32-7
M. Wt: 254.33
InChI Key: RXHWHWCQHYCQKQ-UHFFFAOYSA-N
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Description

Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate: is a chemical compound with the molecular formula C13H22N2O3 It is a spirocyclic compound, which means it contains a spiro-connected ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspirodecane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology and Medicine: In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of new therapeutic pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • Tert-Butyl 6-Oxo-2,7-Diazaspiro[4.5]Decane-2-Carboxylate
  • Tert-Butyl 3-Oxo-2,6-Diazaspiro[4.5]Decane-6-Carboxylate
  • Tert-Butyl 2-Oxo-7-Azaspiro[3.5]Nonane-7-Carboxylate

Uniqueness: Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-7-13(9-15)6-4-5-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHWHWCQHYCQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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